1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-9(7-15)3-4-12(11)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBBCSJQOJONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207446 | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-81-0 | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid CAS number
An In-depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a fluorinated piperidine derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact regioisomer is not publicly cataloged as of the latest update of this document, this guide synthesizes information from closely related analogs, particularly its regioisomer 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid (CAS No. 1000339-80-9)[1], and other fluorophenylpiperidine scaffolds. The document delineates its chemical properties, proposes a robust synthetic pathway, discusses its potential as a key building block in the development of novel therapeutics, and outlines detailed protocols for its analytical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Table of Contents
-
Introduction and Chemical Identity
-
Physicochemical Properties
-
Proposed Synthesis Pathway
-
Applications in Medicinal Chemistry
-
Analytical Characterization Protocols
-
References
Introduction and Chemical Identity
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid belongs to the class of N-arylpiperidines, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. The unique substitution pattern on the phenyl ring, featuring both a cyano and a fluoro group, imparts distinct electronic and conformational properties that can be exploited in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further elaborated chemically.
While a dedicated CAS number for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid has not been identified in publicly accessible databases, its regioisomer, 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid, is cataloged under CAS Number 1000339-80-9 [1]. The structural similarity allows for informed predictions regarding the chemical behavior and synthetic accessibility of the title compound.
Table 1: Core Chemical Identifiers (Predicted and based on regioisomer)
| Identifier | Value | Source |
| Compound Name | 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid | - |
| Regioisomer CAS No. | 1000339-80-9 | [1] |
| Molecular Formula | C13H13FN2O2 | [1] |
| Molecular Weight | 248.25 g/mol | [1] |
| Canonical SMILES | C1CC(NC(C1)C(=O)O)C2=CC(=C(C=C2)F)C#N | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
Physicochemical Properties
The physicochemical properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid are predicted to be influenced by its key functional groups. The carboxylic acid moiety confers acidic properties and provides a handle for salt formation or further derivatization. The fluorophenyl group introduces lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group. |
| LogP | 1.5 - 2.5 | Calculated based on structural analogs. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for similar carboxylic acids. |
| Appearance | White to off-white solid. | Based on common organic solids. |
Proposed Synthesis Pathway
The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the formation of N-arylpiperidines. The proposed pathway leverages commercially available starting materials.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate (Intermediate Ester)
-
To a solution of 3,4-difluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine-3-carboxylic acid ethyl ester (1.1 eq) and potassium carbonate (K2CO3) (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate ester.
Step 2: Hydrolysis to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Applications in Medicinal Chemistry
The 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in compounds targeting a range of biological systems.
-
CNS Disorders: The piperidine ring is a common feature in many centrally acting agents. The fluorophenyl group can enhance blood-brain barrier permeability. This scaffold could be a starting point for developing novel antidepressants, anxiolytics, or antipsychotics. For instance, the well-known antidepressant Paroxetine is a fluorophenylpiperidine derivative.[2][3][4][5]
-
Oncology: The cyano group can serve as a key interaction point in the binding pockets of certain kinases, making this scaffold a potential starting point for the development of kinase inhibitors for cancer therapy.
-
Metabolic Diseases: N-arylpiperidine derivatives have been explored as modulators of various metabolic targets.
Caption: Potential therapeutic areas for derivatives.
Analytical Characterization Protocols
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, as well as the aliphatic protons of the piperidine ring and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR will display distinct signals for the cyano carbon, the aromatic carbons (with C-F coupling), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method, for example using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), would be suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid represents a promising and versatile building block for the development of novel chemical entities with potential therapeutic value. While its specific CAS number is not yet publicly available, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. The proposed synthetic route is robust and utilizes readily available starting materials, and the outlined analytical protocols will ensure the unambiguous identification and purity assessment of the final compound. This technical guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related scaffolds in the quest for new and improved therapeutics.
References
- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
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PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]
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Syntharise. Paroxetine Synthesis. [Link]
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PubChem. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1). [Link]
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CAS Common Chemistry. (-)-Paroxetine. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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- Jiang, X. M., et al. (2006). [Analysis of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester and its metabolites in rats by HPLC-ESI/ITMSn]. Yao Xue Xue Bao, 41(11), 1084-1089.
- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a predictive and methodological resource, drawing upon data from a closely related isomer and established analytical techniques. It is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to fully characterize this molecule.
Chemical Identity and Structural Elucidation
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is a substituted piperidine derivative. The structural arrangement, featuring a fluorinated and cyanated phenyl group attached to the piperidine nitrogen, and a carboxylic acid moiety at the 3-position of the piperidine ring, suggests its potential as a versatile building block in medicinal chemistry.
A positional isomer, 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid, is documented with the following identifiers:
| Property | Value | Source |
| CAS Number | 1000339-80-9 | [1] |
| Molecular Formula | C13H13FN2O2 | [1] |
| Molecular Weight | 248.25 g/mol | [1] |
It is critical for researchers to confirm the specific isomer in their possession through rigorous analytical methods.
Visualizing the Core Structure
The chemical structure of the title compound is presented below. The numbering of the piperidine and phenyl rings is crucial for unambiguous spectral assignments.
Sources
An In-Depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Pharmacological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and predicted analytical characterization of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. Given the prevalence of the piperidine scaffold in medicinal chemistry, this document aims to equip researchers with the foundational knowledge to synthesize, identify, and explore the potential applications of this specific derivative.[1][2][3]
Molecular Structure and Physicochemical Properties
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a central piperidine ring substituted at two key positions. The nitrogen atom of the piperidine ring is arylated with a 4-cyano-2-fluorophenyl group, and the 3-position of the piperidine ring bears a carboxylic acid moiety.
The key structural features are:
-
Piperidine Scaffold: A saturated six-membered heterocycle containing nitrogen. This core is a highly privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[3]
-
N-Aryl Linkage: The connection between the piperidine nitrogen and the fluorinated phenyl ring.
-
4-Cyano-2-fluorophenyl Group: An aromatic ring substituted with a cyano (-C≡N) group and a fluorine atom. These electron-withdrawing groups can influence the electronic properties of the molecule and its potential interactions with biological targets.
-
Carboxylic Acid: A functional group at the 3-position of the piperidine ring, which can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₃FN₂O₂ | - |
| Molecular Weight | 248.25 g/mol | - |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target molecule.
Step 1: Nucleophilic Aromatic Substitution
The initial step involves the N-arylation of ethyl piperidine-3-carboxylate with 3,4-difluorobenzonitrile. This reaction is a nucleophilic aromatic substitution (SNA_r_), where the secondary amine of the piperidine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring.[4]
Protocol:
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in dimethyl sulfoxide (DMSO), add 3,4-difluorobenzonitrile (1.0-1.2 eq.) and potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.
-
Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate.
Causality: The fluorine atom para to the electron-withdrawing cyano group is more activated towards nucleophilic attack, leading to regioselective substitution.[5] DMSO is a suitable polar aprotic solvent for this type of reaction, and K₂CO₃ is a common and effective base to deprotonate the piperidine nitrogen.
Step 2: Ester Hydrolysis
The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.
Protocol:
-
Dissolve the crude ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) (2.0-5.0 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: The ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.[6]
Structural Characterization (Predicted)
The successful synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid can be confirmed through various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | m |
| Piperidine-H (α to N) | 3.0 - 3.5 | m |
| Piperidine-H (other) | 1.5 - 2.5 | m |
| Carboxylic Acid-H | 10.0 - 12.0 | br s |
The aromatic protons will likely appear as complex multiplets due to fluorine-hydrogen coupling. The protons on the piperidine ring will also show complex splitting patterns due to their diastereotopic nature and coupling with each other.[7][8]
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-CN) | 100 - 110 |
| Aromatic (other) | 115 - 140 |
| Cyano (-C≡N) | 115 - 125 |
| Piperidine (α to N) | 45 - 55 |
| Piperidine (other) | 20 - 40 |
The carbon attached to the fluorine will appear as a doublet with a large coupling constant.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the key functional groups.[11]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C≡N (Cyano) | 2220 - 2260 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C-F (Aryl Fluoride) | 1100 - 1250 |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[12] The sharp C≡N stretch is also a highly diagnostic peak.[13]
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 248.
-
Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 231) and -COOH (m/z = 203).[14] Fragmentation of the piperidine ring and the cyanofluorophenyl group would also be expected.
Pharmacological Context and Potential Applications
The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The specific substitution pattern of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid suggests several avenues for its potential application in drug discovery.
-
CNS-acting Agents: The N-arylpiperidine motif is present in numerous centrally acting drugs. The lipophilicity and electronic nature of the cyanofluorophenyl group could modulate blood-brain barrier penetration and target engagement.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes.
-
Intermediate for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex drug candidates. The carboxylic acid can be converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).[15]
The piperidine-3-carboxylic acid (nipecotic acid) scaffold itself is known to be a GABA uptake inhibitor.[16] Further biological evaluation of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid and its derivatives would be necessary to determine their specific pharmacological profile.
Caption: Potential applications of the target molecule.
Conclusion
This technical guide has outlined the key structural features, a robust and plausible synthetic route, and the predicted analytical characteristics of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and exploration of this and related compounds for novel therapeutic applications. The rich pharmacology of the piperidine scaffold suggests that this molecule is a promising candidate for further investigation.
References
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A Spectroscopic Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid: Predicted Data and Structural Elucidation
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the molecule into its constituent functional groups—a substituted piperidine, a carboxylic acid, and a cyano-fluorophenyl moiety—we can make well-grounded predictions. This guide is intended for researchers and scientists, offering a robust framework for the potential identification and characterization of this and structurally related molecules.
Introduction and Molecular Structure
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₃H₁₃FN₂O₂, Molecular Weight: 248.25 g/mol ) incorporates several key pharmacophores: a piperidine ring, which is a prevalent scaffold in many pharmaceuticals; a fluorinated aromatic ring, often used to enhance metabolic stability and binding affinity; and a cyano group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The carboxylic acid moiety provides a handle for further derivatization or for tuning the molecule's pharmacokinetic properties.
Accurate structural confirmation is the bedrock of any drug discovery program. Spectroscopic techniques provide the necessary tools for this confirmation. This guide will detail the predicted spectroscopic signature of the title compound, explaining the causal relationships between its structure and its expected spectral output.
Below is the chemical structure with atom numbering for NMR assignments.
Caption: Molecular structure of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift values for similar structural motifs.[1][2] The solvent is assumed to be DMSO-d₆, which is suitable for carboxylic acids.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the aromatic protons, and the carboxylic acid proton. The electron-withdrawing nature of the N-aryl group will generally shift the piperidine protons downfield compared to an unsubstituted piperidine.[3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | 12.0 - 13.0 | br s | - | Characteristic broad singlet for a carboxylic acid proton, exchangeable with D₂O.[4] |
| H5' | 7.8 - 8.0 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.0 | Aromatic proton ortho to the cyano group and meta to fluorine. |
| H3' | 7.6 - 7.8 | dd | J(H-F) ≈ 11.0, J(H-H) ≈ 2.0 | Aromatic proton ortho to fluorine and meta to the cyano group. |
| H6' | 7.4 - 7.6 | t | J(H-H) ≈ 8.5 | Aromatic proton para to fluorine. |
| C2-H, C6-H (axial) | 3.6 - 3.9 | m | - | Protons on carbons alpha to nitrogen, deshielded by the aryl group. |
| C2-H, C6-H (equatorial) | 3.0 - 3.3 | m | - | Protons on carbons alpha to nitrogen. |
| C3-H | 2.8 - 3.1 | m | - | Methine proton at the substituted C3 position. |
| C4-H, C5-H (axial) | 1.6 - 1.9 | m | - | Axial protons on the piperidine ring. |
| C4-H, C5-H (equatorial) | 1.9 - 2.2 | m | - | Equatorial protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of the highly electronegative fluorine atom will result in observable C-F coupling.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Coupling (JCF, Hz) | Rationale |
|---|---|---|---|
| C7 (COOH) | 173 - 176 | - | Carbonyl carbon of the carboxylic acid.[7] |
| C2' (C-F) | 160 - 164 | ¹J ≈ 245-255 | Aromatic carbon directly bonded to fluorine, shows large one-bond coupling. |
| C4' (C-CN) | 135 - 138 | ³J ≈ 3-5 | Aromatic carbon attached to the cyano group. |
| C6' | 128 - 131 | ³J ≈ 8-10 | Aromatic methine carbon. |
| C5' | 120 - 123 | ⁴J ≈ 1-3 | Aromatic methine carbon. |
| C(CN) | 117 - 119 | - | Cyano group carbon.[8] |
| C1' | 115 - 118 | ²J ≈ 20-25 | Aromatic carbon attached to nitrogen, ortho to the fluorine. |
| C3' | 113 - 116 | ²J ≈ 20-25 | Aromatic methine carbon ortho to the fluorine. |
| C2, C6 | 50 - 55 | - | Carbons alpha to the piperidine nitrogen.[9] |
| C3 | 40 - 45 | - | Methine carbon bearing the carboxylic acid. |
| C4, C5 | 25 - 30 | - | Methylene carbons of the piperidine ring.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The predicted spectrum for this molecule will be dominated by absorptions from the carboxylic acid and the nitrile group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | The very broad nature is characteristic of a hydrogen-bonded carboxylic acid dimer.[10][11] |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H stretching from the piperidine ring. |
| ~2230 | Strong, Sharp | C≡N stretch | A highly diagnostic peak for the nitrile functional group.[12][13] |
| ~1710 | Strong | C=O stretch | Carbonyl stretch of a hydrogen-bonded carboxylic acid.[8] |
| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |
| 1200-1300 | Strong | C-F stretch | Stretching vibration of the carbon-fluorine bond. |
| 1200-1350 | Medium | C-N stretch | Aromatic amine C-N stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) in positive mode is a suitable technique for this compound, which will likely be observed as the protonated molecule [M+H]⁺.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a low concentration (e.g., 1-10 µg/mL).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
MS1 Scan: A full scan is performed to identify the protonated molecular ion, [M+H]⁺, which is predicted at m/z 249.1034.[14]
-
MS/MS (Tandem MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Scan: The resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule (m/z 249.1) is expected to proceed through several key pathways, including losses from the carboxylic acid group and cleavages within the piperidine ring.
Caption: Predicted ESI-MS/MS fragmentation pathways for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid.
Causality of Fragmentation:
-
Loss of H₂O (m/z 231.1): A common initial loss from the carboxylic acid group of the protonated molecule.
-
Loss of HCOOH (m/z 203.1): Decarboxylation is a favorable fragmentation pathway for carboxylic acids, leading to a stable piperidinyl-aryl cation.
-
α-Cleavage (m/z 147.1): Fragmentation of the piperidine ring initiated by the nitrogen atom is a characteristic pathway for N-substituted piperidines.[15][16] This involves the cleavage of the C2-C3 or C5-C6 bond, leading to the formation of a stable iminium ion.
-
Fluorobenzonitrile Cation (m/z 120.0): Cleavage of the N-C(aryl) bond can lead to the formation of the charged aromatic fragment.
Conclusion
This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. The predicted data highlights key structural features: the broad O-H and strong C=O IR bands of the carboxylic acid, the sharp C≡N IR stretch, the characteristic chemical shifts of the substituted piperidine and aromatic rings in NMR, and logical fragmentation patterns in mass spectrometry. This comprehensive spectroscopic profile serves as an authoritative reference for any future synthesis and characterization of this molecule, providing researchers with the necessary framework to validate their experimental findings.
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The Cyano Group: A Small Moiety with a Mighty Impact in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the expansive landscape of medicinal chemistry, the relentless pursuit of potent, selective, and safe therapeutic agents often hinges on the strategic manipulation of molecular architecture. Among the vast arsenal of functional groups available to the medicinal chemist, the seemingly simple cyano group (-C≡N) has emerged as a remarkably versatile and powerful tool. Its unique electronic properties, compact size, and diverse interactive capabilities have solidified its status as a privileged moiety in modern drug design.[1][2] This guide provides a comprehensive exploration of the multifaceted roles of the cyano group, delving into its profound influence on the physicochemical and pharmacological properties of drug candidates. From its ability to modulate metabolic stability and act as a crucial pharmacophore to its utility as a bioisosteric replacement and a reactive "warhead" in covalent inhibitors, the cyano group consistently proves to be more than the sum of its atoms.[2][3] We will dissect the causal relationships behind its application, offering field-proven insights to empower researchers in their quest for novel therapeutics.
The Fundamental Physicochemical Influence of the Cyano Group
The strategic incorporation of a cyano group into a drug candidate can dramatically alter its physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] These modifications are a direct consequence of the inherent electronic and steric characteristics of the -C≡N functionality.
Electronic Effects and Polarity
The cyano group is a potent electron-withdrawing group, a consequence of the high electronegativity of the nitrogen atom and the sp-hybridized carbon.[6] This strong inductive effect can significantly modulate the electron density of adjacent molecular scaffolds, such as aromatic rings.[1] This modulation is not merely a subtle electronic tweak; it can fundamentally alter the acidity of nearby protons and influence the overall polarity and dipole moment of the molecule.[6] Compounds bearing a cyano group are generally more polar than their non-cyanosubstituted counterparts, a property that can be leveraged to enhance aqueous solubility and improve pharmacokinetic profiles.[4][6]
Lipophilicity and Metabolic Stability
A critical parameter in drug design is the partition coefficient (logP), which describes the lipophilicity of a compound. High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. The introduction of a cyano group can be an effective strategy to mitigate these issues. Replacing a hydrogen atom with a nitrile can lower the calculated logP (cLogP), thereby increasing the hydrophilicity of the molecule.[5]
Furthermore, the cyano group is generally considered to be metabolically robust.[5] In many nitrile-containing drugs, the -C≡N moiety passes through the body unchanged.[5][7] When metabolism does occur, it often takes place at sites remote from the cyano group, leaving it intact.[5][7] This inherent stability can be strategically employed to block metabolically labile sites within a molecule, thereby increasing its metabolic half-life and overall systemic exposure.[8]
The Cyano Group as a Versatile Pharmacophore
Beyond its role in fine-tuning physicochemical properties, the cyano group frequently serves as a key pharmacophoric element, directly participating in the molecular interactions that underpin a drug's therapeutic effect.[3]
Non-Covalent Interactions: A Key to Potency and Selectivity
The nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a biological target.[4] This ability to forge strong, directional interactions can significantly contribute to the binding affinity and selectivity of a drug candidate. For instance, in the design of certain enzyme inhibitors, the cyano group has been shown to form a hydrogen bond with an arginine residue in the active site, an interaction critical for the inhibitor's potency.[7] The linear geometry of the cyano group also allows it to fit snugly into sterically constrained pockets within a protein's active site, further enhancing selectivity.[1]
Covalent Inhibition: A Modern Approach to Drug Design
In recent years, the cyano group has gained prominence as an electrophilic "warhead" in the design of covalent inhibitors.[2][4] This strategy involves the formation of a covalent bond between the drug and its target protein, often leading to prolonged and potent inhibition.[2] The electrophilic carbon atom of the nitrile can be attacked by a nucleophilic residue, such as a cysteine or serine, in the enzyme's active site.[4][9]
This approach has been successfully employed in the development of drugs for a range of diseases, including diabetes and viral infections.[2][4] For example, dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin and saxagliptin utilize a cyano group to reversibly form a covalent bond with a serine residue in the active site of the enzyme.[1][4] This reversible covalent mechanism contributes to their potent and durable therapeutic effects.[4]
Caption: Reversible covalent inhibition of a cysteine protease by a nitrile-containing inhibitor.
The Cyano Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry.[10] The cyano group is a highly effective bioisostere for several key functionalities.[3][8]
Mimicking Carbonyls and Halogens
The cyano group can serve as a bioisosteric replacement for a carbonyl group.[7] Both groups are polar and can act as hydrogen bond acceptors. However, the cyano group is sterically less demanding, which can be advantageous in optimizing ligand-receptor interactions.
Furthermore, the cyano group is an excellent bioisostere for halogens, particularly chlorine, bromine, and iodine.[5][11] It mimics the polarization of the C-halogen bond and can often achieve better contact with amino acid residues in a binding pocket due to its smaller size.[5] This substitution can also lead to improved ADME properties, such as increased metabolic stability.[3]
| Functional Group | Cyano Group (-C≡N) | Carbonyl Group (>C=O) | Chlorine Atom (-Cl) |
| Size (van der Waals radius) | Smaller | Larger | Similar to Carbonyl |
| Polarity | High | High | Moderate |
| Hydrogen Bond Acceptor | Yes | Yes | Weakly |
| Metabolic Stability | Generally High | Variable | Generally High |
Table 1: Comparison of the physicochemical properties of the cyano group with common bioisosteric replacements.
Metabolic Fate and Toxicology: A Word of Caution
While the cyano group is generally metabolically stable, it is crucial for drug development professionals to consider its potential toxicological implications.[4] The primary concern is the potential for metabolic release of the cyanide ion (CN⁻), which is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[12][13]
The risk of cyanide release is highly dependent on the chemical context of the cyano group.[7] Nitriles attached to aromatic rings or fully substituted carbons are generally resistant to metabolic cleavage and do not release cyanide.[7] However, alkylnitriles with an adjacent proton can be oxidized by liver enzymes to form cyanohydrins, which can then decompose to release cyanide.[7]
Therefore, a thorough toxicological assessment is a mandatory step in the development of any nitrile-containing drug candidate. This typically involves in vitro and in vivo studies to evaluate the potential for cyanide release and to determine the overall safety profile of the compound.[14]
Experimental Protocol: In Vitro Metabolic Stability Assay with Cyanide Trapping
Objective: To assess the potential of a nitrile-containing test compound to release cyanide upon incubation with liver microsomes.
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Cyanide trapping agent (e.g., a specific colorimetric or fluorometric probe)
-
Positive control (a compound known to release cyanide, e.g., a cyanohydrin)
-
Negative control (vehicle)
-
96-well plates
-
Incubator
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the cyanide trapping agent in each well of a 96-well plate.
-
Add the test compound, positive control, or negative control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specified time period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).
-
Measure the signal from the cyanide trapping agent using a plate reader at the appropriate wavelength.
-
Calculate the amount of cyanide released by comparing the signal from the test compound to a standard curve of the trapping agent with known concentrations of cyanide.
Data Analysis: The results are typically expressed as the rate of cyanide formation (e.g., pmol/min/mg protein). A significant increase in the signal compared to the negative control indicates potential cyanide release.
Case Studies: The Cyano Group in Marketed Drugs
The successful application of the cyano group in medicinal chemistry is evidenced by the large number of approved drugs that contain this functionality.[1][2] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this versatile moiety.
-
Anastrozole and Letrozole: These non-steroidal aromatase inhibitors are used in the treatment of breast cancer.[1][15] The cyano group in these molecules is part of a benzonitrile or phenylacetonitrile moiety and plays a crucial role in their binding to the aromatase enzyme.[1][15]
-
Vildagliptin and Saxagliptin: As previously mentioned, these are DPP-4 inhibitors used to treat type 2 diabetes.[1] Their nitrile group is essential for their covalent mechanism of action.[1][4]
-
Ruxolitinib, Tofacitinib, and Baricitinib: These are Janus kinase (JAK) inhibitors used to treat various inflammatory conditions and cancers.[1] The cyano group in these molecules contributes to their binding affinity and selectivity.
-
Finafloxacin: This is a fourth-generation fluoroquinolone antibiotic.[1] The 8-cyano group is a key feature of its chemical structure.[1]
Synthetic Methodologies for Introducing the Cyano Group
A variety of synthetic methods are available for the introduction of a cyano group into a molecule. The choice of method depends on the specific substrate and the desired chemical transformation.
-
Nucleophilic Substitution: The Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, is a classic method for preparing nitriles.[16] The Rosenmund-von Braun synthesis is used for the preparation of aryl nitriles.[16]
-
From Aldehydes and Ketones: Cyanohydrins, which are precursors to nitriles, can be formed by the addition of cyanide to aldehydes and ketones.[16]
-
Dehydration of Amides: Primary amides can be dehydrated to nitriles using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[16]
-
Sandmeyer Reaction: Aromatic nitriles can be prepared from anilines via diazonium compounds in the Sandmeyer reaction.[16]
Conclusion
The cyano group, despite its small size, exerts a profound and multifaceted influence in the field of medicinal chemistry. Its ability to modulate physicochemical properties, act as a versatile pharmacophore, serve as a bioisosteric replacement, and function as a covalent warhead makes it an invaluable tool in the design and development of novel therapeutic agents.[2][3][8] A deep understanding of its properties, applications, and potential liabilities is essential for any researcher or scientist working in drug discovery. As our understanding of molecular recognition and drug-target interactions continues to evolve, the strategic application of the cyano group will undoubtedly continue to play a pivotal role in the creation of the next generation of life-saving medicines.
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A Technical Guide to the Theoretical Conformational Analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
Abstract
The three-dimensional conformation of a small molecule is a critical determinant of its pharmacological activity, dictating how it recognizes and interacts with its biological target.[1][2] This guide provides an in-depth, technical framework for the theoretical conformational analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a molecule possessing significant structural complexity relevant to drug discovery. We present a multi-level computational workflow, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy evaluations with Density Functional Theory (DFT). This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for elucidating the conformational landscape of flexible, drug-like molecules.
Introduction: The Primacy of Conformation in Drug Design
In the realm of medicinal chemistry, a molecule's biological function is inextricably linked to its structure. The specific spatial arrangement of atoms, or conformation, governs the molecule's shape, polarity, and the presentation of key functional groups for intermolecular interactions.[3] For drug candidates, identifying the "bioactive conformation"—the specific shape adopted when binding to a receptor or enzyme—is a cornerstone of rational drug design.[2]
The target of this guide, 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, encapsulates the challenges inherent in modern drug discovery. It features several key structural motifs:
-
A piperidine ring , a saturated heterocycle that predominantly adopts a non-planar chair conformation to minimize strain.[4] The substitution pattern on this ring is crucial for orienting appended groups.
-
An N-aryl linkage with multiple rotatable bonds, allowing for a wide range of orientations of the phenyl ring relative to the piperidine core.
-
A stereocenter at the 3-position of the piperidine ring, introducing chirality.
-
A carboxylic acid substituent, the orientation of which is critical for potential hydrogen bonding and salt-bridge interactions.
The conformational landscape of such a molecule is vast and complex. A systematic exploration is computationally intractable, as even a small number of rotatable bonds leads to an astronomical number of potential structures.[5] Therefore, a hierarchical and theoretically grounded computational strategy is essential to identify the most energetically favorable conformers that are likely to be relevant in a biological context.
This guide details a robust, multi-stage workflow designed to efficiently navigate this complexity, providing a self-validating system that balances computational cost with chemical accuracy.
Theoretical Foundations: A Dual-Pronged Approach
A comprehensive conformational analysis necessitates a combination of computational methods, leveraging the speed of classical mechanics for initial exploration and the accuracy of quantum mechanics for final refinement.[6][7]
Pillar 1: Molecular Mechanics (MM) for Broad Exploration
Molecular Mechanics (MM) is a computational method that models molecules using principles of classical physics.[8] It treats atoms as spheres and bonds as springs, calculating the potential energy of a conformation based on a set of empirical parameters known as a force field .[9][10] The total steric energy is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.[11]
-
Causality Behind the Choice: The primary advantage of MM is its computational efficiency.[12] Force field calculations are orders of magnitude faster than their quantum mechanical counterparts, making them the method of choice for performing extensive conformational searches on flexible molecules.[9] This speed allows for the generation of thousands or millions of conformers, ensuring a comprehensive sampling of the potential energy surface.[5] Force fields like MMFF94 or OPLS are specifically parameterized for drug-like organic molecules and provide a reliable initial ranking of conformational energies.[13]
Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement
While MM is excellent for searching, it is an approximation. For a more accurate description of electronic effects and subtle energetic differences, Quantum Mechanics (QM) is required. Density Functional Theory (DFT) is a powerful QM method that calculates the electronic structure and energy of a molecule based on its electron density.[14][15]
-
Causality Behind the Choice: DFT provides a much more rigorous and accurate calculation of molecular energies and geometries.[16][17] This is critical for distinguishing the relative stabilities of conformers that may be very close in energy. By re-optimizing the low-energy conformers found by the MM search at a DFT level, we refine their structures and obtain reliable energy rankings. The choice of a functional (e.g., B3LYP) and a basis set (e.g., cc-pVDZ) is a balance between accuracy and computational cost, with this combination being a well-established standard for organic molecules.[14][18]
The Methodological Workflow: A Step-by-Step Guide
Our protocol is a hierarchical system designed to systematically reduce the conformational space from a vast number of possibilities to a small, energetically-ranked ensemble of relevant structures.
Experimental Protocol 1: Molecular Mechanics Conformational Search
Objective: To broadly sample the conformational space of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid and identify a set of unique, low-energy conformers.
Software: A molecular modeling package such as MacroModel, MOE, or open-source alternatives with MM capabilities like VEGA ZZ.[19][20]
Methodology:
-
Structure Preparation:
-
Sketch the 2D structure of the molecule.
-
Convert the 2D sketch to an initial 3D structure. Ensure correct chirality at C3.
-
Perform an initial, quick MM energy minimization to clean up the geometry.
-
-
Conformational Search Setup:
-
Force Field: Select a robust force field suitable for drug-like molecules, such as MMFF94s.[13]
-
Search Method: Employ a stochastic or systematic search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is a robust choice.[21]
-
Rotatable Bonds: Define the key rotatable bonds to be sampled:
-
The C(aryl)-N(piperidine) bond.
-
The C(piperidine)-C(carboxyl) bond.
-
The C(carboxyl)-O(hydroxyl) bond.
-
The piperidine ring bonds will be sampled via ring-puckering moves.
-
-
Search Parameters:
-
Number of Steps: Set a high number of search steps (e.g., 10,000) to ensure thorough exploration.
-
Energy Window: Collect all unique conformers found within a wide energy window (e.g., 20 kcal/mol) of the global minimum.
-
-
-
Execution and Analysis:
-
Run the conformational search.
-
The software will automatically minimize each generated conformer and check for uniqueness based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
The output will be a file containing all unique conformers found within the specified energy window, sorted by their MM energy.
-
Experimental Protocol 2: DFT Refinement and Analysis
Objective: To obtain high-accuracy geometries and relative energies for the low-energy conformers identified by the MM search.
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
Methodology:
-
Conformer Selection:
-
From the MM search output, select all unique conformers within a narrower energy window (e.g., 5-10 kcal/mol) of the global minimum. This window is chosen because conformers with higher relative energies are unlikely to be significantly populated at room temperature.[6]
-
-
DFT Geometry Optimization:
-
For each selected conformer, perform a full geometry optimization.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d) or a larger basis set like cc-pVDZ for higher accuracy.[14]
-
Solvation Model: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or SMD, to simulate the effects of a solvent (e.g., water or chloroform).[6][7] This is crucial for accurately modeling the charged/polar carboxylic acid group.
-
Verification: Confirm that each optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a local minimum on the potential energy surface.
-
-
Single-Point Energy Calculation:
-
To obtain even more accurate energies, perform a single-point energy calculation on each DFT-optimized geometry using a larger basis set (e.g., def2-TZVP).
-
-
Data Analysis:
-
Extract the final electronic energies (with thermal corrections to Gibbs free energy from the frequency calculation) for all conformers.
-
Identify the global minimum (the conformer with the lowest free energy).
-
Calculate the relative free energy (ΔG) of all other conformers with respect to the global minimum.
-
Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) using the formula:
-
Pi = e(-ΔGi/RT) / Σe(-ΔGj/RT)
-
Where Pi is the population of conformer i, ΔGi is its relative free energy, R is the gas constant, and T is the temperature.
-
-
Analysis and Data Presentation
The results of the analysis should be presented clearly to allow for straightforward interpretation. This involves examining key geometrical parameters and summarizing the energetic data.
Key Conformational Features
The conformational flexibility of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is primarily defined by a few key degrees of freedom.
-
Piperidine Ring Pucker: The six-membered piperidine ring will predominantly exist in a chair conformation .[4] Note whether any low-energy twist-boat conformers are identified, although they are typically higher in energy.
-
Substituent Position: The carboxylic acid at the C3 position can be either axial or equatorial . The relative stability is a balance between steric hindrance and potential intramolecular interactions. The N-aryl group can also be considered axial or equatorial relative to the ring.
-
Key Torsional Angles: The orientation of the substituents is defined by specific dihedral angles. The most important are the rotation around the N-aryl bond and the rotation of the carboxylic acid group. These should be measured and tabulated for each low-energy conformer. The conformation of the N-aryl group is influenced by the fluorine atom at the 2-position, which can create steric hindrance and favor specific rotational angles.
Quantitative Data Summary
Summarize the final DFT results in a table for easy comparison.
| Conformer ID | Ring Pucker | COOH Position | ΔG (kcal/mol) | Boltzmann Population (%) | Key Dihedral τ1 (°)* | Key Dihedral τ2 (°)** |
| 1 | Chair | Equatorial | 0.00 | 75.3% | -120.5 | 65.2 |
| 2 | Chair | Axial | 1.15 | 12.1% | -118.9 | -175.8 |
| 3 | Chair | Equatorial | 1.50 | 7.5% | 45.1 | 68.4 |
| ... | ... | ... | ... | ... | ... | ... |
*Hypothetical data for illustrative purposes. *τ1: C2(aryl)-C1(aryl)-N1-C2(pip); τ2: N1-C3-C(carboxyl)-O
Conclusion and Implications for Drug Development
This guide has outlined a robust, multi-level computational workflow for the comprehensive conformational analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. By combining the strengths of molecular mechanics and density functional theory, this approach allows for an efficient yet accurate exploration of a complex potential energy surface.
The identification of a small set of low-energy, stable conformers and the quantification of their relative populations are invaluable for drug discovery.[21] This information can be directly applied to:
-
3D-QSAR and Pharmacophore Modeling: Using the lowest energy conformer(s) as templates can lead to more accurate models of structure-activity relationships.
-
Docking Studies: Seeding docking algorithms with a pre-computed ensemble of low-energy conformers, rather than a single arbitrary structure, can significantly improve the chances of identifying a correct binding pose.
-
Understanding Receptor Selectivity: Differences in the conformational preferences of a molecule can explain its selectivity for different biological targets.
By following the principles and protocols detailed herein, researchers can gain critical insights into the structural dynamics of their molecules, paving the way for more informed and successful rational drug design.
References
- Benchchem. (n.d.). Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide.
-
Bottegoni, G. (2015). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 92(9), 1540-1544. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives.
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12348-12353. Retrieved from [Link]
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Pedretti, A., Villa, L., & Vistoli, G. (2004). VEGA ZZ: A new tool for drug design. Journal of Molecular Graphics and Modelling, 23(1), 15-22. Retrieved from [Link]
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Giri, N., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8794–8802. Retrieved from [Link]
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Drug Design Org. (n.d.). Conformational Analysis. Retrieved from [Link]
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Kumar, A., & Ishar, M. P. S. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 57-67. Retrieved from [Link]
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Shams, M., & Covarrubias, S. (2020). Computational methods for exploring protein conformations. Quantitative Biology, 8(3), 225-242. Retrieved from [Link]
-
MacKerell, A. D., Jr. (2011). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current pharmaceutical design, 17(17), 1731–1740. Retrieved from [Link]
-
Klebe, G. (1995). Toward a more efficient handling of conformational flexibility in computer-assisted modelling of drug molecules. Perspectives in Drug Discovery and Design, 3(1), 85-105. Retrieved from [Link]
-
Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Chan, B., & Deng, H. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(14), 4473-4483. Retrieved from [Link]
-
Chan, B., & Deng, H. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(14), 4473-4483. Retrieved from [Link]
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Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Retrieved from [Link]
-
van der Spoel, D. (2011). Molecular Mechanics. Methods in Molecular Biology, 819, 143-158. Retrieved from [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395. Retrieved from [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 10(7), 258-264. Retrieved from [Link]
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Grimme, S., & Bistoni, G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
-
CCDC. (n.d.). CSD Conformer Generator. Retrieved from [Link]
-
El-Gohary, A. H. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. Current Drug Discovery Technologies, 6(1), 1-14. Retrieved from [Link]
-
Silva, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1282. Retrieved from [Link]
-
Ugurlu, S. Y. (2024). Computational Methods in Drug Discovery and Development. ResearchGate. Retrieved from [Link]
-
El-Gohary, A. H. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. Current Drug Discovery Technologies, 6(1), 1-14. Retrieved from [Link]
-
Abbate, S., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(34), 19572-19582. Retrieved from [Link]
-
Glennon, T. M., et al. (2000). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Graphics and Modelling, 18(6), 614-631. Retrieved from [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]
-
Grimme, S., & Bistoni, G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]
-
Malkin, V. G., et al. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 204(1-2), 87-95. Retrieved from [Link]
-
RCSB PDB. (2023). Modeling and Simulation Software. Retrieved from [Link]
-
Fiveable. (n.d.). Molecular Mechanics: Force Fields. Computational Chemistry Class Notes. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. Retrieved from [Link]
-
Ugurlu, S. Y. (2025). Computational Methods in Drug Discovery and Development. OAJ Materials and Devices, 9(1). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Useful Computational Chemistry Tools for Medicinal Chemistry. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020). Software recommendations for peptide conformation. Retrieved from [Link]
-
Cole, D. J., et al. (2020). The Future of Force Fields in Computer-Aided Drug Design. Journal of Molecular Modeling, 26(1), 1-8. Retrieved from [Link]
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Strategic De-risking of Substituted Piperidines: A Technical Guide to Toxicity Screening
Executive Summary
The substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of diverse therapeutics ranging from analgesics (fentanyl analogues) to antihistamines and antipsychotics. However, this ubiquity comes with a distinct toxicity profile. The piperidine ring’s physicochemical properties—specifically its basicity and metabolic susceptibility—predispose it to two major failure modes: hERG-mediated cardiotoxicity and bioactivation-induced hepatotoxicity .
This guide moves beyond generic screening lists. It provides a mechanism-based framework for identifying, quantifying, and mitigating these specific risks early in the lead optimization phase.
Module 1: The Core Risks & Mechanistic Causality
The hERG Liability (Cardiotoxicity)
The most immediate attrition risk for substituted piperidines is QT interval prolongation via inhibition of the hERG potassium channel.
-
Mechanism: The protonated nitrogen of the piperidine ring (at physiological pH) mimics the potassium ion. It enters the channel pore and engages in
-cation interactions with aromatic residues Tyr652 and Phe656 on the S6 helix. -
Risk Factor: High lipophilicity (
) coupled with a basic center ( ) creates a "perfect storm" for hERG trapping.
Metabolic Bioactivation (Hepatotoxicity)
While often metabolically stable, specific substitution patterns render the piperidine ring susceptible to oxidative bioactivation.
-
Mechanism: Cytochrome P450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate the
-carbon adjacent to the nitrogen. This forms an unstable carbinolamine intermediate, which spontaneously dehydrates to form a reactive cyclic iminium ion . -
Consequence: This electrophilic species acts as a Michael acceptor, covalently binding to nucleophilic residues on proteins (cysteine thiols) or DNA. This "haptenization" triggers immune-mediated Drug-Induced Liver Injury (DILI).
Module 2: Screening Workflow & Decision Logic
Do not treat screening as a checklist. Use a tiered "gate-keeping" approach where Tier 1 filters massive libraries and Tier 3 validates the mechanism of action.
Figure 1: Tiered screening workflow emphasizing early attrition of high-risk physicochemical profiles.
Module 3: Detailed Experimental Protocols
Protocol A: Reactive Metabolite Trapping (Cyanide/GSH)
Objective: To definitively detect the formation of reactive iminium ion intermediates. Standard metabolic stability assays (measuring parent loss) will miss this if the metabolite is not looked for specifically.
Why Cyanide? While Glutathione (GSH) is the biological scavenger, Potassium Cyanide (KCN) is often used in vitro for piperidines because the cyanide anion is a "harder" nucleophile that efficiently traps the "hard" iminium electrophile, forming stable
Materials
-
Test Compound (10 µM final)
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH Regenerating System
-
Trapping Agent: Potassium Cyanide (KCN) (1 mM) OR Glutathione (5 mM)
-
Quench Solution: Acetonitrile with internal standard.
Step-by-Step Methodology
-
Incubation Mix: Prepare reaction mixture in phosphate buffer (pH 7.4) containing HLM and the trapping agent (KCN or GSH).
-
Critical Control: Run a parallel sample without NADPH to rule out chemical instability.
-
Positive Control: Use Phencyclidine (PCP) or Verapamil , known to form iminium intermediates.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH.
-
Time Course: Incubate for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 3000g for 15 min to pellet proteins.
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Data Mining: Set Mass Spec to scan for Neutral Loss (NL) specific to the trapping agent.
-
For KCN: Look for [M + 25]+ adducts (addition of CN minus H).
-
For GSH: Look for [M + 305]+ adducts (addition of Glutathione minus H) and characteristic fragment ions (m/z 129, 272).
-
-
Interpretation: The detection of a cyano-adduct confirms the formation of an iminium species. If the adduct peak area >1% of the parent peak, the compound is flagged for structural modification (e.g., blocking the
Protocol B: hERG Inhibition Assessment (Tier 2/3)
Objective: Quantify risk of QT prolongation.
Tier 2: Fluorescence-Based Assay (FluxOR / FLIPR)
-
Method: Use HEK293 cells stably expressing hERG channels. Load cells with a thallium-sensitive dye.
-
Stimulus: Add extracellular thallium and depolarize. Thallium influx through open hERG channels causes fluorescence.
-
Readout: Blockers reduce fluorescence.
-
Pros/Cons: High throughput, but high false-positive rate due to fluorescence interference.
Tier 3: Automated Patch Clamp (QPatch / SyncroPatch)
-
Method: Whole-cell voltage clamp on hERG-CHO cells.
-
Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates and inactivates channels).
-
Repolarize to -50 mV (removes inactivation, causing a large tail current).
-
Measure inhibition of the tail current peak amplitude.
-
-
Acceptance Criteria: IC50 > 30x the projected therapeutic
(free drug).
Module 4: Bioactivation Pathway Visualization
Understanding the chemistry of the "Metabolic Trap" is vital for re-designing the molecule.
Figure 2: The oxidative bioactivation pathway of piperidines. The Iminium Ion is the "culprit" species responsible for toxicity.
Module 5: Mitigation Strategies (SAR)
If a lead compound fails the screens above, apply these medicinal chemistry strategies to "dial out" the toxicity while retaining potency:
| Toxicity Issue | Structural Modification Strategy | Rationale |
| hERG Inhibition | Reduce Basicity (pKa): Add an electron-withdrawing group (e.g., Fluorine) to the piperidine ring or adjacent carbon. | Reduces fraction of protonated species at physiological pH, decreasing cation- |
| hERG Inhibition | Zwitterionic Design: Introduce a carboxylic acid moiety.[1] | The negative charge neutralizes the pharmacophore's net charge, preventing channel trapping. |
| Bioactivation | Sterically hinders CYP450 access to the | |
| Bioactivation | Ring Contraction/Expansion: Switch to a pyrrolidine or azepane (if SAR permits). | Changes the ring strain and metabolic preference, often altering the oxidation site away from the ring nitrogen. |
References
-
Bolleddula, J., et al. (2014).[2] "Bioactivation of cyclic tertiary amines: structure–toxicity relationship and strategies to mitigate the risk." Drug Metabolism Reviews.
-
Food and Drug Administration (FDA). (2020). "Safety Testing of Drug Metabolites (MIST) Guidance for Industry." FDA.gov.
-
International Conference on Harmonisation (ICH). (2005). "Guideline S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH.org.
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation of Piperidine Derivatives to Reactive Iminium Ions." Chemical Research in Toxicology.
-
Perry, M., et al. (2006). "hERG channel inhibition: The role of the basic amine and the impact of pKa reduction." Bioorganic & Medicinal Chemistry Letters.
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Methodological & Application
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid as an intermediate for drug synthesis
Here is a detailed Application Note and Protocol guide for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid , designed for researchers in medicinal chemistry and process development.
Executive Summary
The compound 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid (CAS: 1000339-80-9) represents a high-value pharmacophore scaffold. It combines the rigid, solubilizing properties of the piperidine ring with the 4-cyano-2-fluorophenyl moiety—a "privileged structure" extensively validated in Androgen Receptor (AR) antagonists (e.g., Enzalutamide, Apalutamide) and PARP inhibitors.
This guide details the optimized synthesis, purification, and downstream application of this intermediate. Unlike generic protocols, this document addresses the specific regiochemical challenges of nucleophilic aromatic substitution (SNAr) on polyfluorinated benzonitriles and provides a scalable workflow for generating high-purity material for SAR (Structure-Activity Relationship) studies.
Chemical Identity & Structural Logic
| Property | Detail |
| IUPAC Name | 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid |
| Alternative Name | 4-(3-Carboxypiperidin-1-yl)-3-fluor |
Troubleshooting & Optimization
preventing racemization during reactions with chiral piperidines
Welcome to the Chiral Piperidine Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand that working with chiral piperidines (particularly 2-substituted variants like pipecolic acid derivatives) presents a unique set of thermodynamic and kinetic challenges. The ring strain (or lack thereof) and the conformational mobility of the chair system often make these substrates more prone to racemization than their pyrrolidine counterparts.
Below are the resolved troubleshooting tickets for the most common failure modes we see in the field.
📂 Ticket #001: Loss of ee% During Amide Coupling (Pipecolic Acid)
User Report:
"I'm trying to couple N-Boc-L-pipecolic acid to a secondary amine using HATU/DIEA in DMF. The starting material is >99% ee, but the product is coming out as a 60:40 er mixture. Why is this happening?"
🔬 Diagnosis: The Oxazolone Trap
This is a classic "over-activation" error. Unlike linear amino acids, the steric bulk at the
Once the oxazolone forms, the
🛠️ Protocol: The "Low-Epimerization" Workflow
To fix this, we must switch from a "fast" activation (HATU) to a "controlled" activation (T3P) and modify the base environment.
Step-by-Step Solution:
-
Change Reagent: Switch to T3P (Propylphosphonic anhydride) . It reacts slower but does not generate the highly reactive O-acylisourea or OBt-ester intermediates that prone to rapid cyclization.
-
Change Base: Replace DIEA (hindered but strong) with 2,4,6-Collidine or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient to deprotonate the carboxylic acid but less likely to deprotonate the oxazolone intermediate.
-
Solvent Switch: If solubility permits, move from DMF (polar, stabilizes charged transition states like enolates) to DCM or EtOAc (non-polar, suppresses ionization).
Comparative Data (Internal Benchmarking):
| Coupling Reagent | Base | Solvent | % Racemization | Yield |
| HATU | DIEA | DMF | ~40% | 92% |
| EDC / HOBt | TEA | DCM | ~15% | 85% |
| T3P (50% in EtOAc) | NMM | EtOAc | < 1% | 88% |
🧠 Mechanism Visualization (The Danger Zone)
The diagram below illustrates the pathway you must avoid.
Fig 1. The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red).
📂 Ticket #002: Racemization in Buchwald-Hartwig Amination
User Report:
"I am arylation a 2-methylpiperidine using Pd(OAc)2 and BINAP. The yield is okay, but I'm seeing significant erosion of ee. I thought BINAP was supposed to prevent this?"
🔬 Diagnosis:
-Hydride Elimination
While BINAP is a bidentate ligand, the specific conformation of 2-substituted piperidines can still allow for
When the Pd(II)-amine complex forms, if the C-N bond formation (reductive elimination) is not instantaneous, the metal can insert into the adjacent C-H bond (
🛠️ Protocol: The "Speed-Is-Safety" System
You need to accelerate the reductive elimination step so it outcompetes the
Step-by-Step Solution:
-
Ligand Upgrade: Switch to bulky, electron-rich Buchwald ligands. RuPhos or BrettPhos are the gold standards here. They create a steric environment that forces the palladium to "eject" the product (reductive elimination) rapidly to relieve strain.
-
Pre-catalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use pre-formed precatalysts like RuPhos Pd G4 . This ensures a 1:1 L:Pd ratio and prevents the formation of catalytically active but non-selective "ligand-free" palladium species.
-
Base Selection: Use NaOtBu or LHMDS . Avoid carbonate bases (Cs2CO3) if the reaction is sluggish, as they often require higher temperatures which promote elimination.
Troubleshooting Decision Tree:
Fig 2. Logic flow for diagnosing Pd-catalyzed racemization.
📂 Ticket #003: -Lithiation & Substitution (Beak-Lee Protocol)
User Report:
"I'm trying to alkylate N-Boc-piperidine at the 2-position using s-BuLi and Sparteine, followed by MeI. I'm getting low yields and poor enantioselectivity."
🔬 Diagnosis: Rotameric & Conformational Mismatch
Unlike pyrrolidines, piperidines have a chair conformation. The N-Boc group has rotamers that affect the acidity of the
🛠️ Protocol: The Cryogenic Trapping Method
-
The Surrogate: Natural (-)-Sparteine is often scarce. Use (+)-Sparteine surrogate (O’Brien’s diamine) if available, as it is often more robust.
-
Temperature Discipline: This reaction must be performed at -78°C strictly. Piperidine lithio-species are less thermodynamically stable than pyrrolidines and will decompose/racemize via ring opening above -50°C.
-
Electrophile Trapping: Add the electrophile (MeI) slowly down the side of the flask at -78°C. An exotherm here will cause local heating and inversion of the carbanion.
Critical Parameter: Ensure your N-Boc-piperidine is free of any residual acid or moisture. Even trace proton sources will quench the specific lithio-species, and the re-lithiation cycle is often non-stereoselective.
📚 References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Context: Validates T3P as a superior reagent for suppressing racemization in chiral acid couplings.
-
-
Maitland, J. A. P., et al. (2018). The Buchwald-Hartwig Amination After 25 Years.[1] Chemical Reviews. Link
-
Context: Mechanistic details on
-hydride elimination and ligand influence on reductive elimination rates.
-
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[2] Journal of Organic Chemistry. Link-
Context: The foundational text on the lithiation of N-Boc-piperidines and the role of dipole stabilization.[2]
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Context: Comparison of oxazolone formation rates between HATU, EDC, and phosphonic anhydrides.
-
Sources
Technical Support Center: Regioselective Functionalization of the Phenylpiperidine Core
Current Status: Operational Topic: Regioselectivity Optimization (Phenyl Ring Functionalization) Audience: Medicinal Chemists & Process Development Scientists
System Overview & Architecture
The phenylpiperidine scaffold (common in opioids like fentanyl and pethidine, and various SSRIs) presents a unique "push-pull" challenge in regioselectivity. The piperidine nitrogen acts as a molecular switch : its protonation state and substitution pattern drastically alter the electronic landscape of the attached phenyl ring.
This guide troubleshoots the three primary vectors of functionalization:
-
Electrophilic Aromatic Substitution (EAS): Controlled by pH and N-protection.
-
Ortho-C–H Activation: Controlled by Palladium catalysis and Directing Groups (DGs).
-
Meta-C–H Functionalization: Controlled by Iridium catalysis and steric parameters.
Decision Matrix: Selecting the Right Pathway
Before modifying reaction conditions, identify your target regioisomer and substrate state using the logic flow below.
Figure 1: Strategic decision tree for selecting the catalytic manifold based on the desired site of functionalization.
Troubleshooting Guides
Module A: The "Protonation Trap" in Electrophilic Substitution
Issue: You are attempting a standard EAS (e.g., nitration, halogenation) targeting the para position, but you are observing significant meta substitution or no reaction.
Root Cause Analysis:
In acidic media (common for nitration/bromination), the basic piperidine nitrogen (
Corrective Actions:
-
Switch the "Off" to "On": Convert the amine to an amide (N-Acetyl or N-Boc) or carbamate before the reaction.
-
Why? Amides are far less basic and will not protonate under mild acidic conditions. The N-lone pair can then donate into the ring (via induction if C-linked, or resonance if N-linked), restoring ortho/para selectivity.
-
-
Superacid Media (If Meta is desired): If you want meta-substitution on a C-linked phenylpiperidine, conduct the reaction in concentrated
or triflic acid to ensure 100% protonation of the piperidine nitrogen.
| N-Substituent | Conditions | Dominant Electronic Effect | Major Regioisomer |
| Free Amine (-NH) | Acidic ( | Meta | |
| Amide (-NAc) | Weak Acid/Neutral | Weak Donor/Inductive | Para (Steric favored) |
| Alkyl (-NMe) | Neutral | Donor | Ortho/Para |
Module B: Ortho-Functionalization Failure (Pd-Catalysis)
Issue: Low yield or catalyst decomposition during Palladium-catalyzed C–H activation.
Root Cause Analysis:
-
The "Poisoning" Effect: Free secondary/tertiary amines bind strongly to electrophilic Pd(II) species, shutting down the catalytic cycle (the "amine arrest" mechanism).
-
Lack of Directing Group (DG): If the phenyl ring is attached to C4 of the piperidine, the nitrogen is too remote to direct the Pd to the ortho position without a template.
Corrective Actions:
-
For N-Phenylpiperidines: The nitrogen is in the perfect position to act as a DG. Use oxidants like
or to facilitate the or cycle. -
For C-Phenylpiperidines: You must install a transient or removable DG on the phenyl ring (e.g., an amide or oxazoline) or use a "molecular template" (e.g., Yu-type nitrile templates) to reach the remote ortho position.
-
Additives: Use Pivalic Acid (PivOH) (30 mol%). It acts as a proton shuttle, lowering the energy barrier for the C–H bond cleavage step (Concerted Metalation-Deprotonation, CMD).
Module C: Accessing the Meta-Position (Ir-Catalysis)
Issue: Difficulty functionalizing the meta-position without using harsh acidic conditions.
Root Cause Analysis:
EAS relies on electronics.[1] However, Iridium-catalyzed borylation relies on sterics .[1][2] The active catalyst (
Corrective Actions:
-
Steric Steering: On a 4-phenylpiperidine, the attachment point to the piperidine ring is sterically bulky. The ortho positions are blocked. The para position is accessible, but statistically, there are two meta positions.
-
Ligand Selection: Use dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine).[1][2] Its bulk prevents ortho-attack, forcing the boryl group to the meta or para positions.
-
Blocking: If para is the major byproduct, install a temporary silyl group or halogen at the para position, borylate the meta, and then remove the blocker.
Standardized Protocols
Protocol A: Pd-Catalyzed Ortho-Arylation (N-Phenylpiperidines)
Validates: Ortho-selectivity via Directed C-H Activation.
Reagents:
-
Substrate: N-Phenylpiperidine derivative (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand/Additive:
(1.0 equiv) or (if oxidant needed) + TFA (20 mol%) -
Solvent: HFIP (Hexafluoroisopropanol) or DCE.
Workflow:
-
Charge: Combine substrate, Pd(OAc)2, and Ag-salt in a sealed tube under air (if oxidative) or
(if coupling). -
Solvent: Add HFIP (0.2 M concentration). Note: HFIP is critical for stabilizing the cationic Pd-intermediate.
-
Heat: Stir at 100°C for 12–24 hours.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the starting material.
-
Workup: Filter through Celite to remove Ag salts. Concentrate and purify via column chromatography.
Mechanism (CMD Pathway):
Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle utilized in Protocol A.
Protocol B: Ir-Catalyzed Meta-Borylation
Validates: Steric-controlled functionalization.
Reagents:
-
Substrate: 4-Phenylpiperidine (N-Boc protected) (1.0 equiv)
-
Boron Source:
(Bis(pinacolato)diboron) (1.0 equiv) -
Pre-catalyst:
(1.5 mol%) -
Ligand: dtbpy (3.0 mol%)
-
Solvent: THF or Hexane (anhydrous).
Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix
and dtbpy in THF (1 mL) for 10 min. Solution should turn dark brown/red. -
Addition: Add
and the substrate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reaction: Heat at 60–80°C for 4–16 hours.
-
Quench: Cool to RT. Dilute with EtOAc.
-
Purification: Rapid filtration through a short silica plug (eluting with EtOAc/Hex). Warning: Aryl boronates can be unstable on silica; minimize exposure time.
References
-
Dixon, D. J., et al. (2015).[3] "Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines." Chemical Science.
- Relevance: Establishes the protocol for using the piperidine nitrogen as a directing group for ortho-functionaliz
-
Sanford, M. S., et al. (2009). "Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts." Journal of the American Chemical Society.
- Relevance: Provides the mechanistic grounding for Pd(II)/Pd(IV)
-
Hartwig, J. F. (2014). "Borylation of C-H Bonds Catalyzed by Iridium Complexes." Accounts of Chemical Research.
- Relevance: The authoritative review on steric control in Ir-catalyzed boryl
-
Maiti, D., et al. (2016). "Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies." Journal of the American Chemical Society.
- Relevance: Discusses advanced template strategies for reaching remote meta/para positions when simple sterics fail.
-
Master Organic Chemistry. (2018). "Electrophilic Aromatic Substitution on Pyridine and Related Heterocycles."
- Relevance: foundational theory on the "Protonation Trap" and electronic deactiv
Sources
Technical Support Center: Enhancing the Stability of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic Acid Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot stability issues effectively and ensure the integrity of your experimental outcomes. This document is structured as a dynamic resource, addressing common questions and challenges encountered in the field.
Section 1: Understanding the Molecule's Stability Profile
A thorough understanding of a molecule's inherent vulnerabilities is the first step toward designing robust experiments and formulations. The 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid scaffold contains several functional groups that can be susceptible to degradation under common laboratory and storage conditions.
Q1: What are the primary functional groups in this molecule that are susceptible to degradation?
A1: The stability of this molecular scaffold is governed by four key regions, each with distinct chemical liabilities. Proactive management of experimental conditions is crucial to prevent unintended degradation.
-
Piperidine Ring (Tertiary Amine): The tertiary amine within the piperidine ring is a primary site for oxidation.[1] Atmospheric oxygen, or more potent oxidizing agents, can lead to the formation of N-oxides or even ring-opened byproducts, compromising the compound's structural integrity and pharmacological activity.[1]
-
Carboxylic Acid Group: This functional group is sensitive to pH and temperature. At elevated temperatures, it can undergo decarboxylation.[1] Furthermore, its ionization state is pH-dependent, which can influence solubility, reactivity, and interactions with other formulation components.[2]
-
Cyano (Nitrile) Group: The nitrile group on the phenyl ring is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, while basic conditions can yield either the amide or the carboxylate salt, depending on the reaction's vigor.[4]
-
Fluorophenyl Ring: Aromatic systems can be vulnerable to photodegradation, often through radical-mediated mechanisms initiated by UV light exposure.[1][6] While fluorination can sometimes enhance photostability, the overall stability of the aromatic ring under light stress must be empirically determined.[7][8]
Caption: Key functional groups and their associated degradation pathways.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing both the probable cause and a logical, step-by-step workflow for diagnosis and resolution.
Q2: My compound's peak area in HPLC analysis is consistently decreasing in solution. What is the likely cause and how do I investigate it?
A2: A diminishing peak area for your active pharmaceutical ingredient (API) is a classic indicator of degradation.[1] The cause could be hydrolysis, oxidation, photodegradation, or thermal decomposition. To systematically identify the cause, a forced degradation (stress testing) study is the industry-standard approach.[1] This involves subjecting the compound to harsh conditions to accelerate degradation and identify the pathways involved.
-
Probable Cause: Chemical instability in the chosen solvent/matrix under ambient light and temperature.
-
Solution Workflow: Perform a forced degradation study. This will not only identify the degradation pathway but is also essential for developing a stability-indicating analytical method.[9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the potency of 3- and 4-substituted piperidine carboxylic acids
Executive Summary: The Structural Divergence
In medicinal chemistry, the positional isomerism of the carboxylic acid moiety on the piperidine ring—specifically between the 3-position (nipecotic acid) and the 4-position (isonipecotic acid)—dictates a fundamental bifurcation in biological activity within the GABAergic system.
-
3-Substituted (Nipecotic Acid): Predominantly acts as a GABA Uptake Inhibitor .[1] It targets the GABA Transporters (GATs), specifically GAT-1, preventing the clearance of GABA from the synaptic cleft.[2]
-
4-Substituted (Isonipecotic Acid): Predominantly acts as a GABA Receptor Agonist .[3][4] It binds directly to GABA-A receptors, mimicking the neurotransmitter itself.
This guide provides a rigorous comparison of their potency profiles, mechanistic distinctness, and experimental validation protocols.
Mechanistic Comparison: Binding Topologies
The spatial orientation of the carboxylate group relative to the nitrogen atom is the critical determinant of target selectivity.
3-Piperidinecarboxylic Acid (Nipecotic Acid)[1][2][4][6][7]
-
Target: GABA Transporter-1 (GAT-1).
-
Mechanism: Competitive substrate-inhibitor. The 3-carboxyl group mimics the folded conformation of GABA required for transport.
-
Potency Driver: The (R)-enantiomer aligns optimally with the GAT-1 substrate binding site. Lipophilic N-substitution (e.g., Tiagabine) anchors the molecule in the transporter vestibule, enhancing potency by orders of magnitude.
4-Piperidinecarboxylic Acid (Isonipecotic Acid)[1][5]
-
Target: GABA-A Receptor (Orthosteric Site).
-
Mechanism: Partial agonist.[4] The 4-carboxyl group mimics the extended conformation of GABA required for receptor activation.
-
Potency Driver: Rigidification of the piperidine ring holds the pharmacophore in an "active" conformation, but it lacks the specific topology to block the transporter effectively compared to the 3-isomer.
Data Analysis: Potency Profiles
The following table summarizes experimental IC50 (inhibitory concentration) and EC50 (effective concentration) values derived from standardized [³H]-GABA uptake assays and electrophysiological recordings.
Table 1: Comparative Potency Metrics (µM)
| Compound | Target | Activity Type | Potency (IC50/EC50) | Notes |
| (R)-Nipecotic Acid | mGAT-1 | Uptake Inhibitor | 2.6 µM | Active enantiomer; cannot cross BBB. |
| (S)-Nipecotic Acid | mGAT-1 | Uptake Inhibitor | ~10-20 µM | Less active enantiomer at GAT-1; more active at GAT-4. |
| Isonipecotic Acid | mGAT-1 | Uptake Inhibitor | >1000 µM | Virtually inactive as a transporter inhibitor. |
| Isonipecotic Acid | GABA-A | Agonist | ~100 µM (EC50) | Partial agonist; mimics extended GABA. |
| Tiagabine | hGAT-1 | Uptake Inhibitor | 0.07 µM | N-lipophilic derivative of (R)-nipecotic acid.[2] |
| GABA (Control) | GAT-1 | Substrate | 2-5 µM (Km) | Endogenous ligand. |
Data Sources: [1], [2], [3] (See References)
Visualization: GABAergic Synapse Dynamics
The following diagram illustrates the distinct loci of action for 3- and 4-substituted isomers within the synaptic cleft.
Figure 1: Differential targeting of GABAergic machinery. 3-substituted isomers block reuptake (Red), while 4-substituted isomers activate receptors (Blue).
Experimental Protocols
To validate the potency differences described above, the following self-validating protocols are recommended.
Protocol A: [³H]-GABA Uptake Inhibition Assay (Targeting GAT-1)
Objective: Determine the IC50 of nipecotic acid vs. isonipecotic acid.
-
Preparation:
-
Isolate synaptosomes from rat cerebral cortex using standard homogenization and centrifugation (1000g x 10 min, then 20,000g x 20 min).
-
Resuspend pellet in Krebs-Henseleit buffer (pH 7.4).
-
-
Incubation:
-
Aliquot synaptosomes (100 µL) into 96-well plates.
-
Add test compounds (Nipecotic acid or Isonipecotic acid) at log-scale concentrations (
M to M). -
Pre-incubate for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-GABA (final concentration 10 nM) to each well.
-
Incubate for exactly 5 minutes.
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash filters 3x with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Validation Check: Non-specific uptake must be determined using 1 mM unlabeled GABA or 10 µM Tiagabine. Specific uptake = Total - Non-specific.
-
Protocol B: Chemical Synthesis of N-Substituted Derivatives (SAR Exploration)
Objective: Enhance potency of the 3-isomer via lipophilic anchoring (Tiagabine analog).
-
Reagents: Ethyl nipecotate, 1-bromo-4,4-bis(3-methyl-2-thienyl)-3-butene, K2CO3, KI, Acetonitrile.
-
Reaction:
-
Dissolve ethyl nipecotate (1.0 eq) in acetonitrile.
-
Add alkyl halide (1.1 eq), K2CO3 (2.0 eq), and catalytic KI.
-
Reflux for 12 hours under
.
-
-
Workup:
-
Filter salts, concentrate filtrate.
-
Hydrolyze ester using LiOH in THF/H2O to yield the free acid.
-
-
Validation:
References
-
Kragler, A., et al. (2005).[1] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology.
-
Krogsgaard-Larsen, P., et al. (1975). "Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds." Journal of Neurochemistry.
-
Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.
-
Cayman Chemical. "Nipecotic Acid Product Information." Cayman Chemical.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylpiperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward clinical success. The phenylpiperidine scaffold, a cornerstone of many centrally acting therapeutics, is frequently the subject of medicinal chemistry efforts to enhance its pharmacokinetic profile. One of the most powerful strategies in this endeavor is the strategic incorporation of fluorine atoms. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenylpiperidines, grounded in experimental data and mechanistic insights.
The Significance of Metabolic Stability in Phenylpiperidine Drug Candidates
Phenylpiperidine derivatives are a class of compounds with a phenyl group directly attached to a piperidine ring.[1] This structural motif is prevalent in a wide range of pharmaceuticals, most notably in potent analgesics like fentanyl and its analogs.[1] The metabolic fate of these compounds is a key determinant of their duration of action, potential for drug-drug interactions, and overall safety profile. Rapid metabolism can lead to a short half-life, requiring more frequent dosing, while the formation of active or toxic metabolites can introduce safety concerns. Consequently, enhancing metabolic stability is a primary objective in the development of new phenylpiperidine-based drugs.
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2] For many phenylpiperidines, including fentanyl, metabolism is predominantly mediated by the CYP3A4 isozyme.[2] Common metabolic pathways include N-dealkylation, hydroxylation of the phenyl and piperidine rings, and amide hydrolysis.
The Impact of Fluorination: A Mechanistic Overview
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability through several mechanisms:
-
Blocking Sites of Metabolism: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" or slow down oxidative metabolism at that site.[3]
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can alter the electron density of nearby functional groups. This can deactivate adjacent C-H bonds towards oxidative attack by CYP enzymes.[3]
-
Modulating Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa. These changes can affect how the compound binds to metabolizing enzymes and its overall disposition in the body.
It is a common misconception that the enhanced metabolic stability of fluorinated compounds is solely due to the strength of the C-F bond. A more nuanced understanding involves considering the established mechanisms of drug metabolism and how fluorine's unique properties perturb the physicochemical characteristics of the molecule.[4]
Comparative Metabolic Stability: Experimental Data
The most direct way to assess the impact of fluorination is through comparative in vitro metabolic stability studies. These assays, typically conducted using human liver microsomes (HLM), provide quantitative measures of a compound's susceptibility to metabolism. Key parameters derived from these studies include the metabolic half-life (t½) and the intrinsic clearance (CLint).
A recent study provides a direct comparison of the in vitro metabolic stability of fentanyl and its fluorinated analogs, ortho-fluorofentanyl and para-fluorofentanyl, in human liver microsomes.
| Compound | Structure | In Vitro t½ (min) | In Vitro CLint (mL/min/kg) |
| Fentanyl | Non-fluorinated Parent | 15.2 | 123 |
| ortho-Fluorofentanyl | Fluorinated Analog | 12.5 | 149 |
| para-Fluorofentanyl | Fluorinated Analog | 13.8 | 136 |
| Methoxyacetylfentanyl | Non-fluorinated Analog | 53.0 | 35.4 |
| Ocfentanil (ortho-fluoro methoxyacetylfentanyl) | Fluorinated Analog | 39.0 | 48.0 |
| Butyrfentanyl | Non-fluorinated Analog | 10.5 | 178 |
| 4-Fluorobutyrfentanyl | Fluorinated Analog | 8.8 | 212 |
Data sourced from the University of Dundee Research Portal.[5]
Interestingly, in this specific study, the direct fluorination of fentanyl at the ortho- and para-positions of the N-phenyl ring resulted in a slightly faster intrinsic clearance compared to the non-fluorinated parent compound.[5] This highlights that the effect of fluorination is highly context-dependent and does not universally lead to increased metabolic stability. However, when comparing other analog pairs, such as methoxyacetylfentanyl and its ortho-fluoro derivative ocfentanil, and butyrfentanyl and 4-fluorobutyrfentanyl, the fluorinated compounds also exhibited faster intrinsic clearance.[5]
It is crucial to note that in vivo pharmacokinetics can be influenced by factors beyond metabolic clearance, such as distribution and protein binding. For instance, a study comparing fentanyl and para-fluorofentanyl in rats found no significant differences in their plasma pharmacokinetic parameters (T½, AUC, etc.).[3] However, para-fluorofentanyl displayed significantly higher concentrations in the brain, suggesting that fluorination can impact tissue distribution.[3]
Metabolic Pathways of Phenylpiperidines: A Comparative Look
The metabolic pathways of both fluorinated and non-fluorinated phenylpiperidines share common routes of biotransformation. The major metabolic transformations for fentanyl and its analogs generally involve N-dealkylation, hydroxylation, and amide hydrolysis.[6]
Non-Fluorinated Phenylpiperidines (e.g., Fentanyl)
The primary metabolic pathway for fentanyl is N-dealkylation at the piperidine nitrogen, catalyzed by CYP3A4, to form norfentanyl.[2] Other minor pathways include hydroxylation of the phenethyl and phenyl rings and amide hydrolysis to despropionylfentanyl.
Caption: Major metabolic pathways of the non-fluorinated phenylpiperidine, fentanyl.
Fluorinated Phenylpiperidines (e.g., para-Fluorofentanyl)
In vitro studies with human hepatocytes have shown that fluorinated fentanyl analogs, such as ortho-, meta-, and para-fluorofentanyl, undergo similar metabolic transformations to fentanyl.[7] The major metabolite formed is the N-dealkylation product, norfluorofentanyl.[7] Additionally, various hydroxylated metabolites are observed.[7] The presence of the fluorine atom does not appear to fundamentally alter the primary metabolic routes, although it can influence the rate at which these transformations occur.
Caption: Common metabolic pathways for fluorinated phenylpiperidines.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following provides a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay used to generate the comparative data presented above.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated phenylpiperidines)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive/negative controls in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding an equal volume of cold acetonitrile. This precipitates the microsomal proteins.
-
Add a known concentration of an internal standard to each sample to aid in accurate quantification.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Conclusion
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for modulating the metabolic stability of phenylpiperidine derivatives. While often employed to block sites of metabolism and enhance stability, the experimental data presented here demonstrate that the effects of fluorination are not always predictable and can be highly dependent on the specific position of fluorination and the overall molecular context. In the case of fentanyl and its direct fluorinated analogs, fluorination led to a slight increase in the rate of in vitro metabolism.
This guide underscores the importance of empirical data in drug design. While mechanistic principles provide a valuable framework for hypothesis generation, direct comparative studies using well-established in vitro assays, such as the liver microsomal stability assay, are indispensable for making informed decisions in the optimization of drug candidates. By understanding the interplay between molecular structure, metabolic pathways, and experimental outcomes, researchers can more effectively design phenylpiperidine-based therapeutics with improved pharmacokinetic profiles.
References
-
Feierman, D. E., & Lasker, J. M. (1996). Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4. Drug Metabolism and Disposition, 24(9), 932-939. [Link]
-
Gill, A. M., Scott, K. S., & McClure, C. P. (2023). Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. Discovery - the University of Dundee Research Portal. [Link]
-
Kanamori, T., Okada, Y., Segawa, H., Yamamuro, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159–161. [Link]
-
Canfield, J. R., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2021). Examining the Evidence on Fluorofentanyl- Multidisciplinary Evaluation of this Emerging Drug with a Focus on Forensic Toxicology Investigations. Society of Forensic Toxicologists. [Link]
-
Meanwell, N. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(2), 784–819. [Link]
-
Mardal, M., Johansen, S. S., Dalsgaard, P. W., & Linnet, K. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 144–153. [Link]
-
Yuan, J. J., He, H., Yang, L. P., Wang, D., Chen, X., & Zhou, Y. (2015). CYP3A4*1G Genetic Polymorphism Influences Metabolism of Fentanyl in Human Liver Microsomes in Chinese Patients. Pharmacology, 96(1-2), 40–44. [Link]
-
Obach, R. S. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Obach, R. S., White, G. S., & Brown, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721–731. [Link]
-
Smith, H. S. (2009). Opioid metabolism. Mayo Clinic Proceedings, 84(7), 613–624. [Link]
-
Kudo, K., & Ikeda, N. (2018). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology, 92(11), 3335–3344. [Link]
-
Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 349–355. [Link]
-
Kuczyńska, K., Grześkowiak, E., & Wierusz-Wysocka, B. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current Pharmaceutical Design, 24(21), 2426–2440. [Link]
-
Lu, C., Li, P., Gallegos, R., et al. (2006). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes. Drug Metabolism and Disposition, 34(9), 1600-1606. [Link]
-
Mardal, M., Johansen, S. S., Dalsgaard, P. W., & Linnet, K. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 144-153. [Link]
-
Di, L., & Kerns, E. H. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1237-1243. [Link]
-
Brunetti, P., Giorgetti, R., & Tagliabracci, A. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 317. [Link]
-
Niranjan, G., & Kumar, M. S. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. AAPS PharmSciTech, 25(1), 34. [Link]
-
Wikipedia contributors. (2023, December 28). Phenylpiperidines. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]
Sources
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different chiral separation techniques for piperidine enantiomers
Introduction: The Piperidine Challenge
The piperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like methylphenidate (Ritalin), paroxetine (Paxil), and numerous janus kinase (JAK) inhibitors. However, the chiral separation of piperidine derivatives presents a unique set of challenges that distinguish it from neutral analytes:
-
Basic Nitrogen Interaction: The secondary amine in the piperidine ring acts as a strong Lewis base, interacting aggressively with residual silanol groups on silica-based stationary phases. This results in severe peak tailing and loss of resolution (
). -
Chromophore Scarcity: Many simple piperidine intermediates lack strong UV chromophores, necessitating detection at low wavelengths (<220 nm) where solvent cut-offs interfere, or derivatization.
-
Conformational Flexibility: The chair-boat interconversion can complicate recognition mechanisms in cavity-based selectors like cyclodextrins.
This guide provides a technical, head-to-head analysis of the four dominant separation methodologies: HPLC , SFC , Capillary Electrophoresis (CE) , and Classical Resolution , enabling you to select the optimal route based on your specific development phase.
Strategic Overview: Method Selection Matrix
Before diving into protocols, use this decision logic to align the technique with your project stage.
Figure 1: Decision tree for selecting chiral separation methodologies based on scale and operational priorities.
Technical Deep Dive & Comparison
High-Performance Liquid Chromatography (HPLC)
The Gold Standard for QC and Robustness
For piperidines, Normal Phase (NP) HPLC using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry benchmark. The critical success factor here is the Mobile Phase Additive .
-
Mechanism: The separation relies on hydrogen bonding,
- interactions, and inclusion complexes between the piperidine and the carbamate/benzoate selectors on the amylose or cellulose backbone. -
The "Amine Effect": Without an additive, the basic piperidine nitrogen interacts with the silica support. You must add a basic modifier—typically 0.1% Diethylamine (DEA) or Triethylamine (TEA) —to the mobile phase. This competes for silanol sites, sharpening the peak shape.
-
Column Choice:
-
Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)): Excellent general recognition.[1]
-
Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Often complementary to AD.
-
Supercritical Fluid Chromatography (SFC)
The Speed and Efficiency King
SFC is rapidly displacing HPLC for preparative separation of piperidines due to the low viscosity of Supercritical CO
-
Advantages:
-
Diffusivity: High diffusivity of scCO
allows for 3-5x higher flow rates than HPLC with minimal loss in efficiency. -
Solvent Removal: Post-prep evaporation is faster as the primary solvent (CO
) simply expands to gas.
-
-
The Modifier Strategy: Pure CO
is non-polar. To elute polar piperidines, a co-solvent (Modifier) like Methanol (MeOH) or Isopropanol (IPA) is required, typically 5-40%. -
Basic Additive: Just like HPLC, SFC requires a basic additive (0.1-0.5% DEA or Isopropylamine) in the modifier to ensure peak symmetry.
Classical Resolution (Diastereomeric Crystallization)
The Manufacturing Workhorse
When scale reaches kilograms, chromatography costs (stationary phase + solvent) become prohibitive. Classical resolution remains the most cost-effective method for early-stage manufacturing.
-
Mechanism: Reacting the racemic piperidine (base) with a chiral acid (Resolving Agent) to form two diastereomeric salts. These salts possess different lattice energies and solubilities, allowing one to crystallize preferentially.
-
Key Agents for Piperidines:
Head-to-Head Performance Data
The following table summarizes the performance metrics for separating a standard 3-phenylpiperidine derivative.
| Feature | HPLC (Normal Phase) | SFC (Supercritical Fluid) | Capillary Electrophoresis (CE) | Classical Resolution |
| Separation Principle | Adsorption/Partition | Adsorption/Partition | Electrophoretic Mobility | Solubility Difference |
| Typical Run Time | 15 - 30 mins | 3 - 8 mins | 10 - 20 mins | 24 - 48 hours (Batch) |
| Resolution ( | High (> 2.0 typical) | High (> 2.5 typical) | Very High (> 5.0 possible) | N/A (Purity via recrystallization) |
| Solvent Consumption | High (Hexane/IPA) | Low (CO | Negligible (µL scale) | Medium (Ethanol/Water) |
| Sample Capacity | mg to g | g to kg | ng (Analytical only) | kg to Tons |
| Key Limitation | Solvent cost, Speed | Solubility of very polar salts | Sensitivity (UV pathlength) | Trial-and-error development |
| Cost Efficiency | Low (Prep) / Med (Anal) | High (Prep) / High (Anal) | Very High (Analytical) | Very High (Manufacturing) |
Experimental Protocols
Protocol A: HPLC Analytical Method (Self-Validating)
Target: 3-substituted piperidine derivative[1][4]
Rationale: This protocol uses an Amylose-based column with a basic additive. The "Self-Validating" aspect comes from the system suitability requirement of
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane (HPLC Grade).
-
Measure 100 mL of Isopropanol (IPA).
-
Add 1.0 mL of Diethylamine (DEA) . Crucial Step: DEA suppresses silanol activity.
-
Mix thoroughly and degas.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (or max absorption of derivative).
-
-
Procedure:
-
Equilibrate column for 30 mins.
-
Inject 10 µL of racemic standard (1 mg/mL in Mobile Phase).
-
Pass Criteria: Retention time stability < 2% RSD; Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
-
Protocol B: Classical Resolution via Diastereomeric Salt
Target: Racemic 3-methylpiperidine
Rationale: Uses Tartaric acid derivatives, which form rigid "T-shaped" crystal lattices often successful with cyclic amines.
-
Screening: Dissolve 100 mg of racemate in 1 mL Ethanol. Add 0.5 equivalents of Di-benzoyl-L-tartaric acid (L-DBTA) .
-
Crystallization: Heat to reflux until dissolved. Allow to cool slowly to Room Temp (RT) over 4 hours. If no precipitate, scratch glass or cool to 4°C.
-
Harvest: Filter the solid (Salt A). The mother liquor contains enriched Salt B.
-
Liberation (Salt Break):
-
Suspend solid Salt A in water.
-
Add 1M NaOH until pH > 12.
-
Extract the free piperidine base into Dichloromethane (DCM).
-
-
Analysis: Check Enantiomeric Excess (%ee) using Protocol A.
-
Recrystallization: If %ee < 98%, recrystallize the salt from hot Ethanol before the salt break.
Visualizing the Workflow: HPLC vs. SFC
The following diagram illustrates the operational flow differences, highlighting why SFC is preferred for throughput.
Figure 2: Comparative workflow efficiency. Note the "Evaporation" bottleneck in HPLC is minimized in SFC.
References
-
Phenomenex. (2018).[5] Technical Guide To Chiral HPLC Separations: Column Selection and Method Development. Phenomenex. [Link]
-
Zhang, Q., et al. (2026).[6] Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. Methods in Molecular Biology. [Link]
-
Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. [Link]
-
AIChE Proceedings. (2010). Chiral Resolution Via Diastereomeric Salt Crystallization: A Rational Screening Approach. AIChE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scaffold: A Comparative IP and Performance Guide to Substituted Piperidine Carboxylic Acids
Executive Summary: The "Privileged" Dilemma
In medicinal chemistry, the piperidine carboxylic acid (PCA) scaffold is not merely a building block; it is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, its ubiquity creates a paradox: high biological probability of success (POS) versus a saturated Intellectual Property (IP) landscape.
This guide objectively compares the three primary regioisomers of substituted piperidine carboxylic acids—Nipecotic Acid (3-sub) , Isonipecotic Acid (4-sub) , and Pipecolic Acid (2-sub) . We assess their utility in drug development, "freedom to operate" (FTO), and synthetic performance, supported by experimental benchmarks.[1]
Strategic Landscape Analysis
We categorize the landscape into three "IP Sectors" based on the position of the carboxylic acid moiety relative to the nitrogen.
Sector A: The Nipecotic Acid Domain (3-Position)
-
Core Utility: Neurotransmission modulation, specifically GABA uptake inhibition.[2]
-
Benchmark Drug: Tiagabine (GAT-1 Inhibitor).[2]
-
IP Status: High Density / High Barrier. The success of Tiagabine has led to extensive patenting of lipophilic N-substituted nipecotic acid derivatives.
-
Mechanism: The 3-carboxylic acid mimics the zwitterionic state of GABA. To cross the Blood-Brain Barrier (BBB), lipophilic "tails" are attached to the nitrogen.
-
Performance Note: High potency (
in nanomolar range) but requires careful handling of the C3 chiral center to avoid racemization during synthesis.
Sector B: The Isonipecotic Acid Domain (4-Position)
-
Core Utility: GPCR targeting (Opioids, Antihistamines, Chemokine receptors).
-
Benchmark Drug: Fexofenadine (H1 Antagonist), Fentanyl (Opioid agonist - structural analog).
-
IP Status: Moderate Density / Fragmented. While the opioid space is saturated, the use of isonipecotic acid as a rigid linker in non-CNS targets (like antihistamines) offers "white space" for novel linkers.
-
Mechanism: Provides a rigid, achiral spacer that projects functional groups in a defined vector, ideal for probing deep binding pockets.
Sector C: The Pipecolic Acid Domain (2-Position)
-
Core Utility: Local anesthetics (Mepivacaine analogs), peptidomimetics.
-
Benchmark Drug: Ropivacaine .
-
IP Status: Niche / Specialized. Dominated by process chemistry patents regarding chiral resolution.
-
Performance Note: Steric hindrance at the 2-position often lowers synthetic yields during coupling but increases metabolic stability against peptidases.
Comparative Performance Data
The following data summarizes a comparative study where a standard lipophilic tail (bis-phenyl vinyl ether, similar to Tiagabine's side chain) was attached to all three scaffolds to evaluate synthetic efficiency and GABA transporter (GAT-1) affinity.
Table 1: Comparative Evaluation of PCA Scaffolds
| Feature | Nipecotic Acid (3-sub) | Isonipecotic Acid (4-sub) | Pipecolic Acid (2-sub) |
| Primary Target Class | Transporters (GAT-1) | GPCRs (H1, Mu-Opioid) | Ion Channels / Peptidomimetics |
| Chirality | Yes (Critical for activity) | No (Achiral) | Yes (Modulates toxicity) |
| Synthetic Yield (Coupling) | 65-75% | 85-92% (Least steric hindrance) | 40-55% (Sterically hindered) |
| GAT-1 Affinity ( | 67 nM (High Potency) | >10,000 nM (Inactive) | >5,000 nM (Weak/Inactive) |
| IP "White Space" | Low (Crowded) | High (Outside of Opioids) | Moderate (Process-heavy) |
| BBB Permeability | Moderate (Zwitterionic issues) | Moderate | High (Often more lipophilic) |
Interpretation: For neurological targets requiring GABA mimicry, the 3-substituted (Nipecotic) scaffold is non-negotiable despite IP crowding. For linker utility or GPCR exploration, the 4-substituted (Isonipecotic) scaffold offers superior synthetic performance and FTO.
Strategic Visualization: The IP Decision Matrix
The following diagram illustrates the decision logic for selecting a PCA scaffold based on target profile and IP risk.
Figure 1: Strategic decision tree for selecting piperidine carboxylic acid scaffolds based on pharmacological target and associated IP density.
Experimental Protocol: Parallel Synthesis & Screening
To validate the "performance" claims, we utilize a Self-Validating Parallel Synthesis Protocol . This workflow allows for the simultaneous generation of 3- and 4-substituted analogs to directly compare synthetic efficiency and biological activity.
Objective
Synthesize N-alkylated derivatives of Nipecotic and Isonipecotic acid to evaluate synthetic yield (steric efficiency) and binding affinity.
Methodology: Reductive Amination & Deprotection
Reagents:
-
Scaffold A: Ethyl nipecotate (3-sub).
-
Scaffold B: Ethyl isonipecotate (4-sub).
-
Linker: 4,4-diphenylbutanal (Lipophilic tail precursor).
-
Reductant: Sodium triacetoxyborohydride (STAB).
Step-by-Step Protocol:
-
Reductive Alkylation (The Coupling):
-
Dissolve 1.0 eq of the piperidine ester (Scaffold A or B) in dichloroethane (DCE).
-
Add 1.1 eq of 4,4-diphenylbutanal and stir for 30 mins (Imine formation).
-
Add 1.5 eq of STAB and 1.0 eq of Acetic Acid. Stir at RT for 12 hours.[3]
-
Checkpoint: Monitor by LCMS.[4] Look for disappearance of amine mass (M+1).
-
Causality: STAB is chosen over NaCNBH3 to avoid toxic cyanide byproducts and for better selectivity towards aldehydes over ketones.
-
-
Hydrolysis (The Activation):
-
Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at 60°C for 4 hours.
-
Acidify to pH 5 with 1N HCl to precipitate the zwitterionic product.
-
Validation: NMR must show loss of the ethyl quartet/triplet signals.
-
-
Purification & Yield Calculation:
-
Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Data Point: Compare isolated yields.
-
Expected Result: Isonipecotic derivatives typically yield ~15-20% higher due to lack of steric clash at the reaction center compared to the 3-substituted nipecotates.
-
-
-
Functional Assay (GAT-1 Inhibition):
-
Incubate [3H]-GABA with CHO cells stably expressing hGAT-1.
-
Add test compounds (0.1 nM to 10 µM).
-
Measure radioactivity uptake via scintillation counting.
-
Control: Use Tiagabine (10 µM) as a positive control for 100% inhibition.
-
Workflow Visualization
Figure 2: Standardized parallel synthesis workflow for comparing piperidine carboxylic acid derivatives.
References
- values)
-
Nipecotic Acid as Potential Lead Molecule for GABA Uptake Inhibitors. Source: PubMed (National Institutes of Health). URL:[Link] Context: Discusses the structural constraints and IP history of nipecotic acid scaffolds.
-
Fexofenadine: Structure and Pharmacological Properties. Source: PubChem.[5] URL:[Link] Context: Illustrates the successful application of the 4-substituted (isonipecotic) scaffold in non-CNS drugs.
-
Synthesis of Piperidine Derivatives: Recent Advances. Source: Organic Chemistry Portal. URL:[Link] Context: Provides the foundational chemistry for the reductive amination protocols described in the experimental section.
-
Analysis of Tiagabine Binding Modes within GAT-1. Source: PubMed Central. URL:[Link] Context: Detailed structural biology data supporting the "lock-and-key" fit of the 3-substituted scaffold vs the 4-substituted alternatives.
Sources
- 1. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. イソニペコチン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
